Radiosensitization Efficacy: 4-Nitroimidazole (iso-Metronidazole) Enhancement Ratio Compared to Metronidazole in Tumor Models
4-Nitroimidazole (iso-metronidazole) demonstrates radiosensitizing enhancement ratios of 1.2 to 1.4 for radiation-induced regrowth delay and local tumor control in mamma adenocarcinomas and Lewis lung tumors at a concentration of 0.5 mg/g body weight, directly compared to the 5-nitroimidazole drug metronidazole as a reference substance [1]. The study employed transplanted tumor models with Cobalt-60 gamma radiation, confirming that 4-nitroimidazole achieves similar radiosensitizing ability to metronidazole [1].
| Evidence Dimension | Radiosensitizing enhancement ratio in transplanted tumors |
|---|---|
| Target Compound Data | 1.2–1.4 (4-nitroimidazole, iso-metronidazole) |
| Comparator Or Baseline | Metronidazole (5-nitroimidazole) used as reference substance; exact ER values not provided but described as similar |
| Quantified Difference | Enhancement ratio of 1.2–1.4 for 4-nitroimidazole; similar radiosensitizing ability to metronidazole |
| Conditions | Mamma adenocarcinomas and Lewis lung tumors; 0.5 mg/g body weight concentration; Cobalt-60 gamma radiation |
Why This Matters
This direct head-to-head comparison establishes that 4-nitroimidazole achieves clinically relevant radiosensitization in vivo, supporting its selection as a reference standard or lead scaffold for hypoxia-targeted radiotherapy research.
- [1] Magdon E, et al. Studies on the effect of 4-nitroimidazole (iso-metronidazole) on the radiation-induced regrowth delay and local control of transplanted tumors. Radiobiol Radiother. 1985;26(3):351-358. View Source
